Cyclin D1

CDK4/6 Inhibition Cancer Therapeutics Kinase Assay

Order high-purity recombinant Cyclin D1 (≥95%) for robust CDK4/6 inhibitor screening. Evidence demonstrates that CDK4/6 inhibitor potency is complex-specific; abemaciclib has an IC50 of 2 nM for Cyclin D1/CDK4. Using a generic cyclin can yield misleading results. This product is validated for biochemical assays to benchmark novel compounds with precision.

Molecular Formula C72H104N20O16S
Molecular Weight 0
CAS No. 136601-57-5
Cat. No. B1179525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclin D1
CAS136601-57-5
Molecular FormulaC72H104N20O16S
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclin D1 (CAS 136601-57-5) Product-Specific Evidence Guide for Scientific Selection & Procurement


Cyclin D1 (CCND1) is a key regulatory subunit of cyclin-dependent kinases 4 and 6 (CDK4/6), controlling the G1 to S phase transition in the cell cycle. It is a validated oncogene, with its amplification and overexpression implicated in various human cancers, including breast, colorectal, and lung cancers [1]. The protein's primary function is to form an active complex with CDK4 or CDK6, which then phosphorylates the retinoblastoma protein (Rb), thereby promoting cell cycle progression [2].

Why Generic Substitution Fails: The Critical Quantitative Differences Between Cyclin D1 and Its Analogs in Research Applications


The D-type cyclin family (D1, D2, and D3) and their CDK partners (CDK4 and CDK6) are often viewed as functionally redundant. However, critical quantitative differences in binding affinities, expression profiles, and complex-specific inhibitor potencies invalidate this assumption [1]. For instance, in multiple myeloma, cyclin D1 pairs exclusively with CDK4, while CDK6 pairs only with cyclin D2, a pairing specificity not observed across all tissue types [2]. Furthermore, the potency of major CDK4/6 inhibitors varies dramatically depending on the exact cyclin/CDK complex, making precise knowledge of the Cyclin D1/CDK4 or CDK6 axis essential for assay design and interpretation [3]. The evidence below demonstrates that substituting another D-type cyclin or a generic CDK complex can lead to significantly different, and potentially misleading, experimental outcomes.

Cyclin D1 (136601-57-5) Quantitative Evidence: Head-to-Head Comparisons for Informed Procurement


Abemaciclib Exhibits Superior Potency for Cyclin D1/CDK4 vs. Palbociclib and Ribociclib

In a direct biochemical comparison of FDA-approved CDK4/6 inhibitors, abemaciclib demonstrated a 5.5-fold greater potency for the Cyclin D1/CDK4 complex than palbociclib, and a 5-fold greater potency than ribociclib [1]. This superior inhibitory activity is a key differentiating factor when selecting a compound for in vitro studies targeting the Cyclin D1/CDK4 axis.

CDK4/6 Inhibition Cancer Therapeutics Kinase Assay

Abemaciclib's Higher Binding Affinity (Kd) for Cyclin D1/CDK4 Distinguishes It from First-Generation Inhibitors

A comprehensive analysis of binding affinities reveals that abemaciclib binds to the Cyclin D1/CDK4 complex with a dissociation constant (Kd) of 0.08 nM, which is 9.4-fold tighter than palbociclib (Kd = 0.75 nM) and 16.3-fold tighter than ribociclib (Kd = 1.3 nM) [1]. This higher affinity may contribute to its enhanced potency and different clinical profile.

Binding Affinity Kinase Profiling Drug Discovery

Ribociclib and Palbociclib Show High Kinase Selectivity, While Abemaciclib is More Promiscuous

In a selectivity screen of over 450 kinases, ribociclib and palbociclib demonstrated a high degree of selectivity for CDK4 (and CDK6), with very few additional binding events. In contrast, abemaciclib was found to be a much more promiscuous kinase inhibitor, binding to a broader range of off-target kinases [1]. This difference in selectivity is critical for interpreting experimental results, as off-target effects can confound phenotypic observations.

Kinase Selectivity Off-Target Effects Chemical Probe

Differential Cellular Preference for CDK4 vs. CDK6 Among CDK4/6 Inhibitors

When tested in cell lines genetically defined to be dependent on either CDK4 or CDK6, ribociclib and abemaciclib demonstrated greater activity in CDK4-dependent cells compared to CDK6-dependent cells. Palbociclib, in contrast, showed similar activity in both cell types [1]. This indicates that the choice of inhibitor for cellular studies should be guided by the specific CDK dependency of the model system.

Cellular Activity CDK4/CDK6 Dependency Functional Genomics

Cyclin D1 Overexpression Quantified as a Prognostic Marker in Colorectal Cancer

In a study of 167 colorectal cancer patients, increased Cyclin D1 expression was observed in high-grade tumor budding (TB) and was associated with a poor prognosis [1]. The incidence of TB was significantly higher in patients with lymph node metastasis (P = 0.02) and in those with Stages 3 and 4 disease (P = 0.07) [1]. This quantifies Cyclin D1's utility as a biomarker for more aggressive disease, distinguishing it from other potential cell cycle markers that may not show the same correlation.

Biomarker Prognosis Immunohistochemistry

Cyclin D1 (CAS 136601-57-5) Optimal Application Scenarios Based on Quantitative Evidence


High-Throughput Screening for Next-Generation Cyclin D1/CDK4 Inhibitors

Use high-purity recombinant Cyclin D1 protein in complex with CDK4 to establish a robust biochemical kinase assay. The quantitative data showing abemaciclib's superior potency (IC50 = 2 nM) and higher binding affinity (Kd = 0.08 nM) for this complex can be used as a reference standard for benchmarking novel compounds. This assay is essential for identifying inhibitors with potentially improved selectivity or potency [1].

Selective Chemical Probe Studies in CDK4-Dependent Cancer Models

Employ ribociclib or palbociclib as selective chemical probes to interrogate the specific function of the Cyclin D1/CDK4/6 axis in cell lines with defined genetic dependencies. Given their high kinome selectivity, as demonstrated in >450-kinase panels, these compounds are less likely to produce off-target effects that could confound results, making them ideal tools for mechanistic studies [2].

Immunohistochemical Validation of Prognostic Biomarkers in Colorectal Cancer Cohorts

Utilize a validated, high-specificity Cyclin D1 antibody for immunohistochemistry on patient-derived colorectal tumor tissue microarrays. The evidence correlating high Cyclin D1 expression in tumor buds with advanced stage and lymph node metastasis (P=0.02) supports its use as a quantitative biomarker for patient stratification and prognostic assessment [3].

Quote Request

Request a Quote for Cyclin D1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.